molecular formula C9H20O4 B043093 Tetraethoxymethane CAS No. 78-09-1

Tetraethoxymethane

Cat. No. B043093
CAS RN: 78-09-1
M. Wt: 192.25 g/mol
InChI Key: CWLNAJYDRSIKJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the search did not return specific studies on the synthesis of tetraethoxymethane, related research on compounds with similar ethoxy groups suggests methodologies that might be applicable. For example, the synthesis of tetra-alkoxy- and tetra-aryloxyethenes from dialkoxy-monoaryl-oxymethanes by treatment with sodium hydride highlights the possibility of synthesizing ethoxy-containing compounds through reactions involving sodium hydride and specific precursors (Scheeren, Stăps, & Nivard, 1973).

Molecular Structure Analysis

Molecular structure analyses often focus on the geometrical configuration, bond lengths, and angles. Studies on similar compounds, like tetra-acetylethane, offer insights into the structure through X-ray diffraction, revealing that molecules can exhibit dienolic forms with significant twists and hydrogen bonding within their structure (Schaefer & Wheatley, 1966).

Chemical Reactions and Properties

Chemical reactions and properties of tetraethoxymethane could be inferred from studies on tetrahalomethanes, indicating that the chemical behavior largely depends on the energy accessibility of the lowest unoccupied molecular orbital (LUMO), affecting their electrophilic properties and interactions with electron donors (Timokhin, 1990).

Physical Properties Analysis

The physical properties of compounds similar to tetraethoxymethane, such as polyurethane and poly(ether urethane) nanocapsules, show significant variation with the molecular weight of polyols used in their synthesis. These properties include particle size, pH, yield of encapsulation, and morphology, which could be relevant when considering the physical aspects of tetraethoxymethane (Bouchemal et al., 2004).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity and stability of the compound. Research on tetrahalomethanes, for example, can offer insights into the reactivity patterns that might be applicable to tetraethoxymethane, focusing on the importance of molecular orbitals and intramolecular interactions (Timokhin, 1990).

Scientific Research Applications

  • TEOS enhances the mechanical properties and shape recovery force of polyurethane-silica hybrids without reducing the shape recovery effect. This improvement was noted in polyurethane–silica hybrids (Cho & Lee, 2004)(Cho & Lee, 2004).

  • Polyurethane (PU)/TEOS composites demonstrate potential for sound absorption, attributed to their altered cell and window size, improved bonding characteristics, and increased open porosity at low TEOS loadings (Nadafan & Anvari, 2020)(Nadafan & Anvari, 2020).

  • A method for preparing permanently porous functionalized styrene copolymers using tetrachloromethane, which includes high surface area resin, was developed (Hradil & Králová, 1998)(Hradil & Králová, 1998).

  • TEOS-based composite consolidants, combining silica nanoparticles, PDMS-OH, and TEOS, offer optimal performance for stone conservation and cultural heritage protection (Liu et al., 2013)(Liu et al., 2013).

  • Poly(tetramethylene urethane) is a promising material for various applications due to its semicrystalline semialuminum compound properties, with a glass transition temperature (Tg) of 47°C and a melting temperature (Tm) of 209.5°C (Kušan et al., 2001)(Kušan et al., 2001).

Safety And Hazards

Tetraethoxymethane is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation4.


Future Directions

The future directions of Tetraethoxymethane are not mentioned in the available resources. However, its potential uses in various chemical reactions and as a solvent suggest that it could have a wide range of applications in the future.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

triethoxymethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLNAJYDRSIKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075278
Record name Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl orthocarbonate

CAS RN

78-09-1
Record name Tetraethyl orthocarbonate
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Record name Tetraethyl orthocarbonate
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Record name Tetraethyl orthocarbonate
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Record name Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis-
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Record name Tetraethyl orthocarbonate
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Record name TETRAETHYL ORTHOCARBONATE
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Synthesis routes and methods

Procedure details

The keto-ester was prepared by the sodium hydride induced acylation of cyclooctanone (1 using diethyl carbonate). A 1-L round bottom flask was charged with NaH (60% dispersion in mineral oil, 17.0 g, 708 mmol). The NaH was washed with three portions of toluene (200 mL), diethyl carbonate (36 mL, 207 mmol) was charged to the flask, and the reaction mixture warmed to 80° C. A solution of cyclooctanone (18.76 g, 149 mmol) in toluene (50 mL) was added dropwise over 1 hr. The temperature was maintained at 80° C. for 1.5 hr after the addition of cyclooctanone. Upon cooling to room temperature, glacial acetic acid (30 mL) was added dropwise, followed by ice water (200 mL). The reaction mixture was stirred until all the solid was in solution (additional water may be necessary). The layers were separated, and the aqueous layer was extracted with toluene (3×100 mL). The organic layer was dried over MgSO4, filtered, and evaporated in vacuo to yield an oil. Purification was achieved by simple high vacuum distillation (91°-93° C. 0.5 to 0.6 mmHg) to yield 20.8 g, 71% of 6; IR (neat) 2950, 2870, 1745, 1710, 1640, 1617, 1468, 1382, 1330, 1250, 1230, 1185, 1100 cm−1; 1H NMR (CDCl3, 300 MHz) δ (keto-enol mix) 1.23 (t), 1.29 (t), 1.33 to 1.58 (m), 1.62 to 1.76 (m), 1.85 to 1.95 (m), 2.32 to 2.68 (m), 3.5 to 3.6 (m), 4.1 to 4.25 (m), 12.6 (s, enol H).
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ice water
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200 mL
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17 g
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36 mL
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18.76 g
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50 mL
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
KN Marsh, M Månsson - The Journal of Chemical Thermodynamics, 1985 - Elsevier
Enthalpies of combustion and vaporization for triethoxymethane {triethylorthoformate: CH(OCH 2 CH 3 ) 3 } and tetraethoxymethane {tetraethylorthocarbonate: C(OCH 2 CH 3 ) 4 } have …
Number of citations: 12 www.sciencedirect.com
DJ Brown, RK Lynn - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
4,5-Diaminopyrimidines are converted by boiling tetraethoxy-, tetrapropoxy-, and tetrakismethylthio-methane into the corresponding 8-alkoxy- or 8-methylthio-purines. By conducting …
Number of citations: 5 pubs.rsc.org
JW Ypenburg, H Gerding - Recueil des Travaux Chimiques des …, 1972 - Wiley Online Library
… Vibrational spectra of tetramethoxymethane (TMM), tetraethoxymethane (TEM), tetramethoxysilane (… Rotational isomerism of this kind is probably present in tetraethoxymethane …
Number of citations: 27 onlinelibrary.wiley.com
VA Arbuzova, IF Kovalev, EN Tikhomirova… - Soviet Physics …, 1968 - Springer
… The anomalously high intensity of this band in tetraethoxymethane is due to superposition … factor of 2 on passing from trimethylethoxy- to tetraethoxymethane, The intensity of the second …
Number of citations: 4 link.springer.com
AA El-Barbary - Monatshefte für Chemie-Chemical Monthly, 1984 - Springer
… 2A-Bis(4-methoxyphenyl)-l,3,2,4-dithiadiphosphetane 2,4-disulfide, LR, reacted with ethyl formate, triethoxymethane~ 1A,l-triethoxyethane and tetraethoxymethane to give 2 a and 3.1,1-…
Number of citations: 21 link.springer.com
P Wang, G Zheng, Y Wang, X Wang, Y Li, W Xiang - Tetrahedron, 2010 - Elsevier
… Compound 14 could transform into compound 17a directly via reacting with tetraethoxymethane 22 , however, tetraethoxymethane is an expensive reagent. Due to its high cost, we …
Number of citations: 21 www.sciencedirect.com
E Tabei, S Mori, F Okada, S Tajima… - Organic mass …, 1993 - Wiley Online Library
The fragmentations of triethoxymethylsilane ((C 2 H 5 O)3SiCH 3 (1)) and tetraethoxysilane ((C 2 H 5 O)4Si (3)) induced by electron impact were investigated by mass‐analysed ion …
Number of citations: 8 onlinelibrary.wiley.com
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… Reaction of 19 with orthoesters, urea, tetraethoxymethane, and Af,./V'-di(carbomethoxy)methylpseudothiourea gave benzimidazoles 20, benzimidazolone 21, 2-ethoxybenzimidazole …
Number of citations: 12 onlinelibrary.wiley.com
R West, LS Whatley, KJ Lake - Journal of the American Chemical …, 1961 - ACS Publications
The relative Lewis basicities of a number of ethers, alkoxysilanes and siloxanes as proton acceptors in hydrogen bond formation have been measured. Ethers are slightly stronger …
Number of citations: 182 pubs.acs.org
DJ Brown, RK Lynn - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… 4-Hydrazino-6-methoxy-5-nitr0pyrimidine~~ (7.6 g) was added during 5 min to stirred tetraethoxymethane (20 ml) boiling under reflux. After a further 10 min the mixture was cooled. The …
Number of citations: 3 www.publish.csiro.au

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